3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
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Overview
Description
3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and p-tolylacetyl chloride.
Formation of Intermediate: The reaction between 4-bromoaniline and p-tolylacetyl chloride under basic conditions forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one: Similar structure with a chlorine atom instead of bromine.
3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interactions and stability.
Properties
Molecular Formula |
C16H15BrN2O |
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Molecular Weight |
331.21 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3 |
InChI Key |
WMQMBOIESGTOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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